molecular formula C48H30N4 B11816043 6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile) CAS No. 102146-60-1

6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)

Cat. No.: B11816043
CAS No.: 102146-60-1
M. Wt: 662.8 g/mol
InChI Key: ICMQOAIMMZNGIQ-UHFFFAOYSA-N
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Description

6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile) is a biphenyl-based compound featuring two nicotinonitrile moieties at the 6,6' positions and diphenyl substituents at the 2,4 positions of the pyridine rings.

Properties

CAS No.

102146-60-1

Molecular Formula

C48H30N4

Molecular Weight

662.8 g/mol

IUPAC Name

6-[4-[4-(5-cyano-4,6-diphenylpyridin-2-yl)phenyl]phenyl]-2,4-diphenylpyridine-3-carbonitrile

InChI

InChI=1S/C48H30N4/c49-31-43-41(35-13-5-1-6-14-35)29-45(51-47(43)39-17-9-3-10-18-39)37-25-21-33(22-26-37)34-23-27-38(28-24-34)46-30-42(36-15-7-2-8-16-36)44(32-50)48(52-46)40-19-11-4-12-20-40/h1-30H

InChI Key

ICMQOAIMMZNGIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC(=C(C(=C6)C7=CC=CC=C7)C#N)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would be optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 6,6’-([1,1’-Biphenyl]-4,4’-diyl)bis(2,4-diphenylnicotinonitrile) exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Bis-Schiff Base Derivatives ()

Several bis-Schiff base derivatives with biphenyl cores and halogen/methyl substituents exhibit notable bioactivity:

  • Compound 2 (): 2,2'-((1E,1'E)-((6,6'-Dibromo-4,4'-dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(azanylylidene))bis(4-(tert-butyl)phenol)) Activity: α-Glucosidase inhibition (IC₅₀ = 19.4 µmol/L) and anti-inflammatory activity (IC₅₀ = 7.9 µmol/L, surpassing ibuprofen) .
  • Compound 6 (): Similar structure with tert-butyl phenol groups. Activity: Superior anti-inflammatory potency (IC₅₀ = 7.9 µmol/L) .

Comparison :

Property Target Compound Compound 2 () Compound 6 ()
Core Structure Biphenyl + nicotinonitrile Biphenyl + dibromo/dimethyl Biphenyl + tert-butyl phenol
Key Substituents Nitriles, diphenyl Bromine, methyl, tert-butyl tert-butyl, phenol
α-Glucosidase IC₅₀ N/A* 19.4 µmol/L N/A*
Anti-inflammatory IC₅₀ N/A* 7.9 µmol/L 7.9 µmol/L

Optoelectronic Materials

Biphenyl-Based OLED Emitters ()
  • BCzVBi () : 4,4'-Bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl.
    • Application : Blue emitter in OLEDs with high efficiency (11.00 cd/A) and CRI (90) .
  • DPVBi (): 4,4'-Bis(2,2'-diphenylvinyl)-1,1'-biphenyl. Application: Non-doped white OLEDs with ideal CIE coordinates (0.33, 0.33) .

Comparison :

Property Target Compound BCzVBi DPVBi
Substituents Nicotinonitrile, diphenyl Carbazole, vinyl Diphenylvinyl
Electronic Effect Electron-withdrawing (CN) Electron-rich (carbazole) Conjugated π-system
Application Hypothetical: Charge transport Blue emitter White OLED host

The target compound’s nitrile groups could reduce recombination barriers, enhancing electron mobility in OLEDs compared to carbazole-based emitters .

Cosmetic Colorants ()

Biphenyl-derived azo dyes (e.g., CI 21100 and CI 21108) are used as cosmetic colorants:

  • CI 21100 () : Dichlorobiphenyl azo dye with dimethylphenyl groups.
  • CI 21108 () : Similar structure with chloro-dimethoxyphenyl substituents.

Comparison :

Property Target Compound CI 21100 CI 21108
Functional Groups Nitriles, diphenyl Azo, dichloro, dimethyl Azo, chloro-dimethoxy
Application Not applicable Cosmetic colorant Cosmetic colorant
Biphenyl Ketones ()

Compounds like 1,1'-(4,4'-Dihydroxy-6,6'-dimethoxybiphenyl-3,3'-diyl)bis-ethanone are synthesized via oxidative coupling or Fries rearrangement.

Comparison :

Property Target Compound Biphenyl Ketone ()
Synthesis Hypothetical: Suzuki coupling Oxidative coupling
Solubility Moderate (polar aprotic) Low (hydroxy/methoxy)
Stability High (rigid core) Moderate (prone to oxidation)

The target compound’s nitriles may improve thermal stability compared to hydroxy/methoxy-substituted biphenyls .

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